molecular formula C14H10N4O B14799802 3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile

3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile

Cat. No.: B14799802
M. Wt: 250.25 g/mol
InChI Key: SUFDPYPQHRWJHT-UHFFFAOYSA-N
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Description

3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile is a complex heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method is the condensation of substituted 2-aminopyridines with α-halo ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Halogenated compounds, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of 3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential as a bioactive compound make it a valuable target for scientific research and industrial applications.

Properties

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile

InChI

InChI=1S/C14H10N4O/c1-9-12(6-11(8-15)14(19)17-9)10-2-4-18-5-3-16-13(18)7-10/h2-7,12H,1H3

InChI Key

SUFDPYPQHRWJHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(=CC1C2=CC3=NC=CN3C=C2)C#N

Origin of Product

United States

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